A Guide to the Solid-State Architecture of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide
A Guide to the Solid-State Architecture of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide
This technical guide provides an in-depth analysis of the crystal structure of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide, a key derivative of the well-known artificial sweetener, saccharin. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study of heterocyclic compounds and their solid-state properties. We will explore the synthetic protocol, detailed crystallographic analysis, and the subtle intermolecular forces that govern the supramolecular assembly of this compound.
Introduction: The Significance of the N-Methylated Saccharin Scaffold
The 1,2-benzisothiazole-3-one 1,1-dioxide core, commonly known as saccharin, is a foundational scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities. The methylation of the nitrogen atom to form 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide (also referred to as N-methylsaccharin) modifies its electronic and steric properties, which can influence its interaction with biological targets. Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents and functional materials. This guide offers a detailed examination of its molecular architecture, providing insights into the structural nuances that arise from N-alkylation.[1][2]
Synthesis and Crystallization: A Deliberate Path to a Crystalline Solid
The synthesis of high-quality single crystals is a critical prerequisite for accurate X-ray diffraction analysis. The chosen synthetic route for 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide is a straightforward and efficient N-alkylation of saccharin.
Synthetic Protocol
The synthesis commences with the deprotonation of saccharin using a suitable base, followed by the introduction of a methylating agent. The protocol detailed below is a robust method for obtaining the target compound in high yield.
Experimental Protocol: Synthesis of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide [1]
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Preparation of the Saccharin Salt: To a solution of sodium hydroxide (0.875 g, 22.0 mmol) in 25 ml of distilled water, add saccharin (4.0 g, 21.8 mmol) under constant stirring. Continue stirring until a clear solution is obtained. The use of sodium hydroxide ensures the complete deprotonation of the acidic N-H group of saccharin, forming the highly soluble sodium salt. This step is crucial for facilitating the subsequent nucleophilic attack.
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N-Methylation: To the transparent solution of sodium saccharin, add a solution of dimethyl sulfate (2.08 ml, 22.0 mmol) in 10.0 ml of methanol dropwise over a period of 2 minutes. Dimethyl sulfate is a potent and efficient methylating agent for this reaction. The methanolic solution aids in miscibility with the aqueous reaction mixture.
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Precipitation and Isolation: Precipitates of the N-methylated product will begin to form within 5 minutes. Continue stirring for an additional 20 minutes at room temperature to ensure the completion of the reaction.
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Purification: The resulting precipitate is collected by filtration, washed with cold water to remove any remaining inorganic salts, and dried at 343 K. This process yields the crude product.
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Crystallization: Single crystals suitable for X-ray diffraction can be obtained by recrystallization from chloroform. The choice of chloroform as a solvent is based on its ability to provide a slow evaporation rate, which is conducive to the growth of well-ordered crystals.
Caption: Synthetic workflow for 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide.
Crystal Structure Analysis: Unveiling the Molecular and Supramolecular Architecture
The crystal structure of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide was determined by single-crystal X-ray diffraction. The analysis reveals a well-defined molecular geometry and a packing arrangement stabilized by weak intermolecular interactions.
Crystallographic Data
The key crystallographic parameters are summarized in the table below. These data provide a quantitative description of the crystal lattice and the conditions under which the data were collected.
| Parameter | Value [1][2] |
| Chemical Formula | C₈H₇NO₃S |
| Formula Weight | 197.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 7.463 (7) |
| b (Å) | 6.761 (6) |
| c (Å) | 8.748 (8) |
| β (°) | 103.78 (3) |
| Volume (ų) | 428.7 (7) |
| Z | 2 |
| Temperature (K) | 173 (2) |
| Radiation | Mo Kα |
| R-factor | 0.041 |
Molecular Geometry
A significant finding from the crystal structure analysis is the high degree of planarity in the benzisothiazole moiety.[1][2] With the exception of the two oxide oxygen atoms and two hydrogen atoms of the methyl group, all other atoms of the molecule lie on a crystallographic mirror plane.[1][2] This planarity is a key feature of the molecule's conformation in the solid state.
Caption: Molecular structure of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is stabilized by a network of weak C—H···O hydrogen bonds.[1][2] These interactions, although individually weak, collectively play a crucial role in defining the three-dimensional architecture of the crystal. Both intramolecular and intermolecular C—H···O hydrogen bonds are observed.[1][2] The geometric parameters of these interactions are detailed below.
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| C8—H8A···O1 | 0.96 | 2.49 | 2.869 (4) | 104 |
| C2—H2···O1ⁱ | 0.95 | 2.29 | 3.227 (4) | 169 |
| C8—H8B···O2ⁱⁱ | 0.96 | 2.49 | 3.358 (3) | 151 |
Symmetry codes: (i) x, -y+1/2, z; (ii) x, y-1, z
The presence of these hydrogen bonds leads to the formation of a stable, three-dimensional network in the crystal lattice. The planarity of the core structure and the specific nature of these weak interactions are key determinants of the overall crystal packing.
Spectroscopic Characterization
Complementary to X-ray crystallography, spectroscopic techniques provide further confirmation of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals that correspond to the protons in the molecule. The aromatic protons typically appear as a complex multiplet in the range of 7.8-8.1 ppm, while the methyl protons exhibit a sharp singlet at approximately 3.27 ppm.[3]
Conclusion
The crystal structure analysis of 2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide reveals a planar benzisothiazole core with a crystal packing dominated by weak C—H···O hydrogen bonds. The detailed synthetic protocol and crystallographic data presented in this guide provide a solid foundation for further research into the applications of this compound and its derivatives in medicinal chemistry and materials science. The insights gained from this structural analysis are invaluable for understanding the solid-state properties of this important class of heterocyclic compounds.
References
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Siddiqui, W. A., Ahmad, S., Siddiqui, H. L., & Parvez, M. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o724. [Link]
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ResearchGate. (2008). (PDF) 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. [Link]
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National Center for Biotechnology Information. (n.d.). 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. PubChem Compound Database. [Link]
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MDPI. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]
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Thieme. (n.d.). Product Class 16: Benzisothiazoles. Science of Synthesis. [Link]
